molecular formula C8H10ClFN2O2 B8077051 (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid hcl

(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid hcl

Cat. No.: B8077051
M. Wt: 220.63 g/mol
InChI Key: PZYIITNRGFCVKS-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl: is a fluorinated amino acid derivative with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of the fluorine atom on the pyridine ring can significantly influence the compound's chemical properties and biological activity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step process starting from commercially available precursors such as 5-fluoropyridine

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl: can undergo various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used.

  • Major Products Formed: Products include amine oxides, alcohols, and various substituted pyridines.

Scientific Research Applications

The compound has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Involvement in biochemical pathways related to its biological activity.

Comparison with Similar Compounds

(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl: can be compared with other similar compounds such as:

  • 3-Amino-5-fluoropyridine

  • 2-Amino-5-fluoropyridine

  • 5-Fluorocytosine

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;/h1,3-4,7H,2,10H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYIITNRGFCVKS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1F)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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